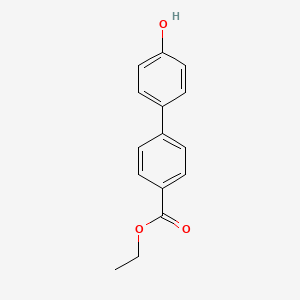

Ethyl 4'-hydroxy-4-biphenylcarboxylate

Description

The exact mass of the compound Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXQIMAAEMCZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398771 | |

| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-76-3 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4'-hydroxy-4-biphenylcarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-(4-hydroxyphenyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4LZS45VEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Ethyl 4'-hydroxy-4-biphenylcarboxylate

An In-depth Technical Guide to the Physical Properties of Ethyl 4'-hydroxy-4-biphenylcarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 50670-76-3) is a pivotal organic compound characterized by a biphenyl scaffold, a structure that imparts both stability and unique reactivity.[1] As a key intermediate and active ingredient, it finds extensive application in pharmaceuticals, polymer chemistry, and cosmetics.[1] In drug development, it serves as a foundational component in the synthesis of novel anti-inflammatory and hormonal pathway modulators.[1] Its utility in polymer science is marked by its ability to enhance thermal stability and UV resistance in specialty polymers.[1] Furthermore, its antioxidant and UV-filtering properties make it a valuable addition to cosmetic formulations.[1]

A comprehensive understanding of the physical properties of this compound is paramount for its effective application. These properties govern its behavior during synthesis, purification, formulation, and ultimately, its bioavailability and efficacy in final products. This guide provides a detailed examination of the core physical characteristics of this compound, grounded in established experimental protocols and authoritative standards, to support professionals in research and development.

Section 1: Chemical Identity and Core Characteristics

The foundational attributes of a compound are its identity and general physical state. These are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50670-76-3 | [2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][3] |

| Molecular Weight | 242.27 g/mol | [2][3] |

| IUPAC Name | ethyl 4-(4-hydroxyphenyl)benzoate | [4] |

| Synonyms | Ethyl 4'-hydroxybiphenyl-4-carboxylate, 4-(4-Ethoxycarbonylphenyl)phenol | [4] |

| Appearance | White to light yellow solid/powder | [2] |

| Storage | Sealed in a dry place at room temperature | [2] |

Section 2: Thermal Properties

Thermal behavior is critical for determining processing, storage, and stability conditions. The melting point, in particular, is a key indicator of purity.

| Property | Value | Type | Source(s) |

| Melting Point | 142-144 °C (decomposes) | Experimental | [3][5] |

| Boiling Point | 392.0 ± 25.0 °C | Predicted | |

| Density | 1.167 ± 0.06 g/cm³ | Predicted |

Expertise in Practice: Determining Thermal Properties

The melting point is a robust indicator of a compound's purity; impurities typically depress and broaden the melting range. The literature value of 142-144 °C with decomposition suggests that the compound breaks down at its melting point, a critical factor for any process involving heating.[3][5] While the boiling point and density values are based on computational predictions, they provide useful estimates for process modeling in the absence of experimental data.

Protocol 2.1: Melting Point Determination (OECD Guideline 102)

To ensure accuracy and reproducibility, melting point determination should follow standardized methods, such as those outlined in OECD Guideline 102.[6][7][8] Differential Scanning Calorimetry (DSC) is the preferred method for pharmaceutical applications due to its high precision and ability to provide additional thermodynamic data.[9][10][11][12][13]

Step-by-Step Methodology (DSC):

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point (e.g., 25 °C to 160 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[10] The peak area corresponds to the enthalpy of fusion.

Diagram 2.1: Workflow for Melting Point Determination

Caption: Workflow for selecting and performing a melting point analysis.

Section 3: Solubility Profile

Solubility is a critical determinant of a drug's formulation strategy, route of administration, and ultimately, its bioavailability. The presence of both a polar hydroxyl group and a large nonpolar biphenyl structure suggests a nuanced solubility profile for this compound.[1]

| Property | Value | Type | Source(s) |

| pKa | 9.56 ± 0.26 | Predicted | |

| Solubility in DMSO | ≥ 100 mg/mL | Experimental | [14] |

| Aqueous Solubility | Low (Expected) | Qualitative | |

| Organic Solvents | Soluble (Qualitative) | Qualitative | [1] |

| Formulation Solvents | Soluble in systems containing PEG300, Tween-80, Corn Oil | Experimental | [5][15] |

Expertise in Practice: Interpreting Solubility

The predicted pKa of 9.56 suggests the hydroxyl group is weakly acidic, similar to phenol. This implies that the compound's aqueous solubility will increase significantly in basic solutions (pH > 10) due to deprotonation to form the more soluble phenoxide salt.

Protocol 3.1: Water Solubility Determination (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the flask method for substances with solubility > 10⁻² g/L and the column elution method for substances with lower solubility.[16][17][18][19] Given the large hydrophobic structure, a preliminary test is advised, but the flask method is a robust starting point.

Step-by-Step Methodology (Flask Method):

-

System Preparation: Add an excess amount of this compound to a known volume of distilled water in a glass-stoppered flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C) for a sufficient duration to reach equilibrium. This may take 24-48 hours. Periodic sampling and analysis can be used to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration may be required to separate the saturated aqueous phase from the solid. Care must be taken to avoid temperature changes during this step.

-

Analysis: Accurately determine the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mass per volume (e.g., g/L or mg/mL).

Diagram 3.1: Decision Tree for Water Solubility Testing (OECD 105)

Caption: Correlation of molecular functional groups to expected spectral signals.

Section 5: Solid-State Properties

For a crystalline solid, understanding its solid-state properties is crucial for handling, formulation, and regulatory submission. This includes assessing the presence of volatile matter and characterizing the crystal structure.

Volatile Matter Content

It is essential to quantify the amount of residual solvents or water, which can affect the material's stability, processability, and accurate weighing. The USP General Chapter <731> Loss on Drying is the standard method for this determination. [20][21][22][23] Protocol 5.1: Loss on Drying (USP <731>)

-

Bottle Preparation: Tare a clean, glass-stoppered weighing bottle that has been dried for 30 minutes under the same conditions to be used for the test.

-

Sample Preparation: Accurately weigh 1-2 g of the compound into the tared bottle and distribute it evenly.

-

Drying: Place the loaded bottle in a drying oven at a specified temperature (e.g., 105 °C) for a specified time. Remove the stopper and place it alongside the bottle in the oven. Causality Note: If the substance melts below the test temperature, as is the case here, the protocol requires a pre-drying step for 1-2 hours at a temperature 5-10 °C below the melting point before drying at the specified temperature. [20][21]4. Weighing: After drying, promptly close the bottle, allow it to cool to room temperature in a desiccator, and reweigh.

-

Calculation: The loss on drying is calculated as a percentage of the initial sample weight.

Crystallinity and Polymorphism

The arrangement of molecules in the crystal lattice (polymorphism) can significantly impact physical properties, including solubility and melting point. While no public X-ray crystallography data for this specific compound has been identified, X-ray diffraction (XRD) is the definitive technique for this analysis. [24][25]Obtaining this data is a critical step in comprehensive drug substance characterization.

Conclusion

This compound is a well-characterized solid with a defined melting point and high solubility in polar aprotic solvents like DMSO. Its thermal decomposition at the melting point and predicted high boiling point are important considerations for manufacturing and processing. The compound's weakly acidic phenol group dictates a pH-dependent aqueous solubility, a key factor for developing formulation strategies. While detailed public spectral and crystallographic data are limited, the established protocols outlined in this guide provide a robust framework for researchers to generate the necessary data for their specific applications, ensuring both scientific integrity and regulatory compliance.

References

-

USP General Chapters: <731> LOSS ON DRYING. USP29-NF24. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

-

PharmaSciences. Loss on Drying (LOD). PharmaSciences. [Link]

-

OECD. Test No. 105: Water Solubility. OECD iLibrary. [Link]

-

USP-NF. 〈731〉 Loss on Drying. USP-NF. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. OECD iLibrary. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. OECD iLibrary. [Link]

-

OECD. Test No. 105: Water Solubility. OECD iLibrary. [Link]

-

USP-NF. <731> Loss on Drying. USP-NF. [Link]

-

Analytice. OECD n°102: Melting point/Melting interval. Analytice. [Link]

-

OECD. OECD GUIDELINES FOR TESTING OF CHEMICALS Full List of Test Guidelines. OECD. [Link]

-

Chemistry LibreTexts. Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

-

Wikipedia. Differential scanning calorimetry. Wikipedia. [Link]

-

NETZSCH. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). NETZSCH. [Link]

-

PubMed Central. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. National Center for Biotechnology Information. [Link]

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards. ResearchGate. [Link]

-

International Union of Crystallography. Crystal structure of ethyl (4R)-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carboxylate. IUCr. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

DKSH. SYNTHON Chemicals Catalog. DKSH. [Link]

-

PubMed Central. X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Spectra and physical data. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate. NIH. [Link]

-

CAS Common Chemistry. Phosphonic acid, [(tetradecylimino)bis(methylene)]bis-, diammonium salt. CAS. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChem. Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PubMed Central. x Ray crystallography. National Center for Biotechnology Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). NP-MRD. [Link]

-

PubChemLite. This compound (C15H14O3). PubChemLite. [Link]

-

NIST WebBook. Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate. NIST. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Ethyl 4 -hydroxy-4-biphenylcarboxylate 98 50670-76-3 [sigmaaldrich.com]

- 4. This compound | C15H14O3 | CID 4049156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate I CAS#: 50670-76-3 I 4-O-sulfamoyl-4-biphenyl based compound I InvivoChem [invivochem.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. filab.fr [filab.fr]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. pharmacopeia.cn [pharmacopeia.cn]

- 21. pharmasciences.in [pharmasciences.in]

- 22. â©731⪠Loss on Drying [doi.usp.org]

- 23. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]

- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4'-hydroxy-4-biphenylcarboxylate

Foreword: The Biphenyl Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and material science, the biphenyl scaffold holds a place of distinction. Its rigid, planar structure provides a unique framework for constructing molecules with tailored electronic and steric properties. Ethyl 4'-hydroxy-4-biphenylcarboxylate (CAS No. 50670-76-3), the subject of this guide, is a particularly valuable derivative of this structural class. The presence of a hydroxyl group and an ethyl ester on opposite ends of the biphenyl core imparts a desirable combination of reactivity, polarity, and potential for further functionalization. This guide provides a comprehensive overview of its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Core Compound Identity and Physicochemical Profile

This compound, also known as ethyl 4-(4-hydroxyphenyl)benzoate, is a bifunctional organic compound that serves as a critical building block in various synthetic endeavors.[1] Its structure is characterized by two phenyl rings linked together, with a hydroxyl (-OH) group on one ring and an ethyl carboxylate (-COOC₂H₅) group on the other, both at the para position. This arrangement is key to its utility.

Key Physicochemical Data

The physical and chemical properties of a compound are foundational to its application, dictating its solubility, reactivity, and handling requirements. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50670-76-3 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| IUPAC Name | ethyl 4-(4-hydroxyphenyl)benzoate | [2] |

| Appearance | Off-white to slightly yellow solid/powder | [1] |

| Melting Point | 142-144 °C (decomposes) | [1][3] |

| Purity | ≥97.5% (HPLC) | [1] |

| Storage Temperature | Room Temperature; Sealed in dry conditions | [4] |

| Predicted XlogP | 4.1 | [2][5] |

| Predicted Boiling Point | 392.0 ± 25.0 °C | [4] |

| Predicted pKa | 9.56 ± 0.26 | [4] |

Synthesis and Purification: Building the Biphenyl Core

The construction of the biphenyl skeleton is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[6][7]

The Suzuki-Miyaura Cross-Coupling Strategy

The core principle of the Suzuki coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[7] For the synthesis of this compound, a logical approach is to couple ethyl 4-bromobenzoate with 4-hydroxyphenylboronic acid. The base is crucial for the activation of the boronic acid, facilitating the transmetallation step in the catalytic cycle.[7]

Caption: Generalized Suzuki-Miyaura reaction scheme for synthesis.

Field-Proven Synthetic Protocol

This protocol describes a robust, scalable laboratory synthesis adapted from established Suzuki coupling methodologies.[6][8] The choice of a water-soluble catalyst system represents a green chemistry approach, simplifying product workup.[8][9]

Materials:

-

Ethyl 4-bromobenzoate

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a water-soluble phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

Toluene or a Toluene/Water solvent system

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-bromobenzoate (1.0 eq) and 4-hydroxyphenylboronic acid (1.1 eq).

-

Catalyst & Base Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and ligand (e.g., PPh₃, 0.08 eq), followed by the base (K₂CO₃, 2.0-3.0 eq). The use of excess base is critical to drive the reaction to completion.

-

Solvent & Degassing: Add the solvent (e.g., Toluene/Water 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Extraction: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the layers. If not, add water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization: Structure Verification and Purity

Confirming the identity and purity of a synthesized compound is a non-negotiable step in research and development. A combination of spectroscopic techniques provides a comprehensive structural fingerprint of the molecule.[10]

Spectroscopic Signature

The expected data from key analytical methods are summarized below. These values are predictive and serve as a guide for experimental verification.[11][12]

| Technique | Expected Features |

| ¹H NMR | - Ethyl Group: A triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). - Aromatic Protons: Multiple signals (doublets or multiplets) in the range of 6.9-8.1 ppm. The protons on the hydroxyl-bearing ring will be more upfield compared to those on the ester-bearing ring. - Hydroxyl Proton: A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | - Carbonyl Carbon: Signal around 166 ppm. - Ethyl Group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). - Aromatic Carbons: Multiple signals between 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield in that ring (~158 ppm), while the quaternary carbons linking the rings will appear around 128-145 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch: Broad peak around 3400-3200 cm⁻¹. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=O Stretch (Ester): Strong, sharp peak around 1720-1700 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1610 and 1500 cm⁻¹. - C-O Stretch (Ester & Phenol): Peaks in the 1300-1100 cm⁻¹ region. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z = 242.27 (for high-resolution MS, 242.0943).[2][5] - Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 197) or the entire ethyl ester group (-COOC₂H₅, m/z = 169). |

Applications in Scientific Research and Development

This compound is not an end-product itself but rather a versatile intermediate. Its bifunctional nature allows for selective modification at either the hydroxyl or the ester group, opening pathways to a diverse range of target molecules.[1][13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H14O3 | CID 4049156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate I CAS#: 50670-76-3 I 4-O-sulfamoyl-4-biphenyl based compound I InvivoChem [invivochem.com]

- 4. This compound | 50670-76-3 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. ERIC - EJ1002585 - Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential, Journal of Chemical Education, 2012-Aug [eric.ed.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. FCKeditor - Resources Browser [mfa.gov.by]

Structure of Ethyl 4'-hydroxy-4-biphenylcarboxylate

An In-Depth Technical Guide to the Structure and Characterization of Ethyl 4'-hydroxy-4-biphenylcarboxylate

Abstract

This compound is a pivotal intermediate compound whose unique biphenyl structure offers a blend of stability and reactivity.[1] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive examination of its molecular structure, stereochemical possibilities, and physicochemical properties. We present a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, emphasizing the rationale behind procedural choices. Furthermore, this document outlines a multi-technique analytical workflow for complete structural elucidation and purity verification, covering NMR, IR, and Mass Spectrometry. The insights provided herein are designed to empower scientists to confidently synthesize, characterize, and utilize this versatile compound in pharmaceutical, polymer, and materials science applications.[1][2]

Molecular Structure and Physicochemical Properties

Core Biphenyl Scaffold and Functional Groups

This compound, also known as ethyl 4-(4-hydroxyphenyl)benzoate, possesses a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][3] The structure is built upon a biphenyl core, which consists of two phenyl rings linked by a single carbon-carbon bond. This scaffold is responsible for the molecule's enhanced thermal stability and unique electronic properties.[1][2]

The molecule is functionalized at the para positions of both rings:

-

An Ethyl Carboxylate Group (-COOCH₂CH₃): Located at the C4 position, this ester group provides a site for further chemical modification and influences the molecule's polarity and solubility.

-

A Hydroxyl Group (-OH): Attached to the C4' position, this phenolic group is a key site for biological activity, acting as a hydrogen bond donor. It also contributes to its solubility in various organic solvents and serves as a precursor for derivatization.[1]

Caption: Molecular structure of this compound.

Stereochemical Considerations: Atropisomerism in Biphenyl Systems

A critical structural feature of substituted biphenyls is the potential for atropisomerism, a type of axial chirality arising from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings.[4] While the parent biphenyl molecule allows for free rotation, bulky substituents at the ortho-positions (2, 2', 6, 6') can sterically hinder this rotation, leading to stable, non-interconvertible rotational isomers (atropisomers).

For this compound, the substituents are in the para-positions (4, 4'), which do not impose significant steric hindrance. Therefore, under normal conditions, free rotation around the C-C single bond is expected, and the molecule is achiral. However, understanding the concept of atropisomerism is crucial when designing more complex derivatives of this scaffold, as introducing ortho-substituents could lock the conformation and introduce chirality.[4]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 50670-76-3 | [1][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][3] |

| Molecular Weight | 242.27 g/mol | [1][3] |

| Appearance | Off-white to slightly yellow powder | [1] |

| Melting Point | 142-144 °C (decomposes) | [1] |

| Purity (Typical) | ≥ 97.5% (HPLC) | [1] |

| IUPAC Name | ethyl 4-(4-hydroxyphenyl)benzoate | [3] |

| SMILES | CCOC(=O)c1ccc(cc1)-c2ccc(O)cc2 | |

| InChI Key | FYXQIMAAEMCZLV-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Retrosynthetic Analysis and Strategy Selection

The carbon-carbon bond connecting the two aromatic rings is the key linkage to form. For this transformation, palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools in modern organic synthesis.[5] Among these, the Suzuki-Miyaura coupling is the preeminent choice for biphenyl synthesis due to its operational simplicity, mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[5][6]

The retrosynthetic disconnection breaks the central C-C bond, leading to two synthons: a phenyl ring with an electrophilic leaving group (e.g., a halide) and a phenyl ring with an organometallic component (e.g., a boronic acid). This leads to two viable synthetic routes:

-

Route A: Coupling of ethyl 4-bromobenzoate with 4-hydroxyphenylboronic acid.

-

Route B: Coupling of 4-bromophenol with 4-(ethoxycarbonyl)phenylboronic acid.

Route A is often preferred due to the commercial availability and stability of the starting materials.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for the synthesis of this compound. The choice of a palladium catalyst with a phosphine ligand (e.g., SPhos) is critical for achieving high efficiency in cross-coupling reactions.[6]

Materials:

-

Ethyl 4-bromobenzoate (1.0 equiv)

-

4-Hydroxyphenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 equiv)

-

Potassium Carbonate (K₂CO₃, 3.0 equiv), anhydrous

-

Toluene and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand. The pre-catalyst is added last to minimize exposure to air.

-

Solvent Addition: Add the degassed solvent system (Toluene:Water). Degassing the solvents (e.g., by sparging with nitrogen for 20-30 minutes) is crucial to prevent catalyst oxidation.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material (ethyl 4-bromobenzoate) is consumed (typically 4-12 hours).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water.

Workflow Diagram: Suzuki-Miyaura Catalytic Cycle

The causality of the Suzuki reaction is rooted in a well-defined catalytic cycle involving a palladium center.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Post-Reaction Work-up and Purification Protocol

A self-validating work-up is essential to isolate the product with high purity.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). The choice of ethyl acetate is driven by its ability to dissolve the product while being immiscible with water.

-

Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification:

-

Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. This technique is effective for removing impurities with different solubility profiles.

-

Column Chromatography: If recrystallization is insufficient, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Comprehensive Structural Elucidation and Analytical Characterization

The Analytical Imperative: A Multi-Technique Approach

Confirming the structure and purity of the synthesized this compound requires a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, creating a self-validating analytical system.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [mfa.gov.by]

- 3. This compound | C15H14O3 | CID 4049156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

Ethyl 4'-hydroxy-4-biphenylcarboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 4'-hydroxy-4-biphenylcarboxylate for Research and Development Professionals

Abstract

This compound is a versatile organic compound characterized by its biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and material science. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its core molecular properties, a validated synthesis protocol, rigorous characterization methodologies, and its key applications. By synthesizing technical data with practical, field-proven insights, this document aims to equip scientists with the knowledge required to effectively utilize this compound in their research and development endeavors.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name ethyl 4-(4-hydroxyphenyl)benzoate, is a bifunctional molecule featuring both a phenolic hydroxyl group and an ethyl ester.[1][2] This unique structure underpins its utility as an intermediate in the synthesis of more complex molecules.[1] Its fundamental properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 242.27 g/mol | [1][2][4][5] |

| IUPAC Name | ethyl 4-(4-hydroxyphenyl)benzoate | [2] |

| CAS Number | 50670-76-3 | [1][2] |

| Appearance | Off-white to slightly yellow powder | [1] |

| Melting Point | 142 - 144 °C (decomposes) | [1][4] |

| Linear Formula | HOC₆H₄C₆H₄CO₂C₂H₅ | [5] |

| Purity (Typical) | ≥ 97.5% (HPLC) | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via Fischer esterification of its corresponding carboxylic acid precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Principle of Synthesis

Fischer esterification is a robust and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the alcohol (ethanol). Subsequent dehydration yields the target ester. This method is favored for its operational simplicity and use of readily available, inexpensive reagents.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

-

Ethanol (anhydrous), excess

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Benzene or Toluene (for azeotropic water removal, optional)[6]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

-

Reagent Addition: Add a significant excess of anhydrous ethanol to serve as both reactant and solvent.

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-20h). The reaction progress can be monitored by Thin Layer Chromatography (TLC). For more efficient water removal, a Dean-Stark apparatus can be employed with a solvent like toluene.[6]

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or benzene-heptane) to obtain the purified this compound as a crystalline solid.[6]

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the target ester.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's identity and purity. This integrated workflow forms a self-validating system.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include a triplet (3H) and a quartet (2H) in the upfield region, characteristic of the ethyl group (-OCH₂CH₃). The aromatic region will show a series of doublets and multiplets corresponding to the eight protons on the biphenyl core. A broad singlet, exchangeable with D₂O, is expected for the phenolic -OH proton.

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. It will show a distinct signal for the ester carbonyl carbon (~165-170 ppm), signals for the eight unique aromatic carbons, and two signals for the ethyl group carbons.[7]

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch (~3200-3500 cm⁻¹), a strong, sharp peak for the C=O stretch of the ester (~1710-1730 cm⁻¹), and C-O stretching bands.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 242.27.

Key Applications in Scientific Research

The unique biphenyl structure of this compound makes it a valuable building block in several high-value research and development areas.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[8] Its structure is a common scaffold for developing anti-inflammatory and analgesic agents, as well as compounds targeting hormonal pathways.[1][8]

-

Cosmetic Formulations: The phenolic hydroxyl group imparts antioxidant properties, making it useful in cosmetic products to protect skin from oxidative stress and improve product stability.[1][8] It is also investigated for use in UV filter formulations.[1]

-

Polymer and Material Science: The rigid biphenyl core can be incorporated into specialty polymers to enhance properties like thermal stability and UV resistance, finding use in advanced coatings and plastics.[8] Its structure also allows for the development of novel materials with specific optical and electronic properties for sensors and devices.[8]

-

Agrochemicals: The compound can be used as a precursor in the formulation of agrochemicals, potentially improving efficacy in pest control and plant growth regulation.[8]

Caption: Major application pathways stemming from the core compound.

Safety and Handling

Proper handling is crucial for laboratory safety. The compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT SE 3 | H335 | May cause respiratory irritation |

Source:

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation.

-

Storage: Store at room temperature in a tightly sealed container in a dry, well-ventilated area.[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile. Its straightforward synthesis, combined with its utility as a scaffold in pharmaceuticals, cosmetics, and material science, ensures its continued relevance in both academic research and industrial applications. This guide provides the foundational technical knowledge for scientists to confidently and safely incorporate this compound into their workflows.

References

- This compound. (n.d.). Generic Website.

-

This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

This compound (C15H14O3). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

Synthesis, Spectral Characterization and Biological Studies of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates. (2016). Der Pharma Chemica. Retrieved January 7, 2026, from [Link]

-

Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H14O3 | CID 4049156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]

- 4. 50670-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. FCKeditor - Resources Browser [mfa.gov.by]

Ethyl 4'-hydroxy-4-biphenylcarboxylate: A Technical Guide for Advanced Research and Development

Introduction: The Strategic Importance of a Core Biphenyl Moiety

Ethyl 4'-hydroxy-4-biphenylcarboxylate, with CAS Number 58556-56-8, is a bifunctional organic compound that has emerged as a critical intermediate and building block in diverse fields of chemical science.[1] Its structure, featuring a biphenyl core with a hydroxyl group at the 4'-position and an ethyl carboxylate group at the 4-position, provides a unique combination of rigidity, reactivity, and potential for hydrogen bonding. This distinct molecular architecture makes it an invaluable precursor in the synthesis of pharmaceuticals, high-performance polymers, and liquid crystals.[1][2]

In pharmaceutical development, this compound serves as a key scaffold for creating molecules targeting hormonal and anti-inflammatory pathways.[1] For materials scientists, its rigid biphenyl structure is a foundational element for liquid crystal displays and specialty polymers, imparting desirable thermal and optical properties.[1][2] This guide provides an in-depth exploration of its synthesis, characterization, and applications, offering field-proven insights for researchers and developers.

I. Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach

The most efficient and widely adopted method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning methodology is celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of its precursors.[3][4]

The core principle involves the coupling of an aryl halide with an organoboron compound.[4] For this specific synthesis, the reaction couples Ethyl 4-bromobenzoate (or a more reactive iodide) with 4-hydroxyphenylboronic acid .

Catalytic Cycle Explained

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of Ethyl 4-bromobenzoate, forming a Pd(II) intermediate.[3][5]

-

Transmetalation: A base (e.g., potassium carbonate) activates the 4-hydroxyphenylboronic acid, forming a more nucleophilic boronate species. This species then transfers the 4-hydroxyphenyl group to the palladium center, displacing the halide.[3][4] The presence of water is often critical to facilitate this step.[3]

-

Reductive Elimination: The two organic moieties on the palladium complex—the ethyl 4-benzoate and 4-hydroxyphenyl groups—couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for Suzuki coupling synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

Ethyl 4-bromobenzoate (1.0 equiv)

-

4-Hydroxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Toluene, anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[3]

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos are effective for promoting the oxidative addition and reductive elimination steps.

-

Solvent Addition: Add degassed toluene and deionized water (typically a 4:1 to 10:1 organic/aqueous ratio). The biphasic system is often beneficial for Suzuki couplings.[6]

-

Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[5] Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water and then brine to remove inorganic impurities.[5][7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

II. Structural Elucidation and Physicochemical Properties

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity. A combination of spectroscopic methods provides a definitive structural fingerprint.

Spectroscopic and Physical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Off-white to slightly yellow solid/powder | [1] |

| Melting Point | 142-144 °C (decomposes) | [1][8] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 9.8 (s, 1H, -OH), 7.9 (d, 2H), 7.7 (d, 2H), 7.5 (d, 2H), 6.8 (d, 2H), 4.3 (q, 2H), 1.3 (t, 3H) | Predicted |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 165.5, 158.0, 144.0, 131.0, 130.0, 128.5, 126.5, 116.0, 61.0, 14.5 | Predicted |

| IR (KBr) | ν (cm⁻¹): ~3350 (O-H stretch, broad), ~1710 (C=O stretch, ester), ~1605, 1490 (C=C stretch, aromatic) | Predicted |

| MS (ESI-) | m/z: 241.08 [M-H]⁻ | [9] |

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. The ability to interpret such data is a key skill for chemists.[10][11][12]

Causality of Spectroscopic Signals

-

¹H NMR: The distinct singlet around 9.8 ppm is characteristic of the phenolic hydroxyl proton. The four doublets in the aromatic region (6.8-7.9 ppm) correspond to the protons on the two para-substituted benzene rings. The quartet and triplet at 4.3 and 1.3 ppm, respectively, are the classic signature of an ethyl group (-OCH₂CH₃).

-

¹³C NMR: The peak at ~165.5 ppm is indicative of the ester carbonyl carbon. The signals in the 116-158 ppm range represent the twelve aromatic carbons, with the carbon attached to the hydroxyl group appearing furthest upfield (~158.0 ppm). The peaks at ~61.0 and 14.5 ppm correspond to the ethyl ester carbons.

-

IR Spectroscopy: A broad absorption band around 3350 cm⁻¹ confirms the presence of the hydroxyl group, broadened by hydrogen bonding. The strong, sharp peak at ~1710 cm⁻¹ is a definitive indicator of the ester carbonyl group.

III. Applications in Research and Development

The utility of this compound stems from its two reactive functional groups, which can be addressed selectively to build more complex molecular architectures.

A. Pharmaceutical Intermediate

The compound is a valuable precursor for synthesizing biologically active molecules. The phenolic hydroxyl group can be alkylated or converted into other functional groups, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. It is particularly noted as an intermediate for compounds targeting hormonal pathways, such as inhibitors of estrone sulfatase, an enzyme implicated in hormone-dependent cancers.[1][8]

Diagram: Role as a Pharmaceutical Building Block

Caption: Synthetic utility in pharmaceutical development.

B. Liquid Crystal and Polymer Synthesis

The rigid biphenyl core is a classic mesogen, a molecular unit that induces liquid crystalline phases. The compound can be elaborated into more complex liquid crystal molecules used in display technologies.[13][14] By modifying the hydroxyl and ester groups, chemists can tune the melting point, clearing point, and dielectric anisotropy of the final material.

In polymer chemistry, it is used to synthesize specialty polymers like polyarylates or polyethers.[1] Incorporation of this rigid, stable biphenyl unit into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and UV resistance.[1][2]

IV. Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat. If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[15] Handle in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[16] Keep away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation. Its robust synthesis via Suzuki coupling makes it readily accessible, while its bifunctional nature provides immense versatility. For researchers in drug discovery, materials science, and polymer chemistry, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation technologies and therapeutics.

References

- Vertex AI Search. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.

- InvivoChem. (n.d.). Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate.

- Sigma-Aldrich. (n.d.). Ethyl 4-hydroxy-4-biphenylcarboxylate 98.

- Biosynth. (2021, March 2). Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester.

- Fisher Scientific. (2009, October 13). SAFETY DATA SHEET.

- PubChem. (n.d.). This compound.

- Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

- CymitQuimica. (n.d.). CAS 58556-55-1: 2-(4-hydroxyphenyl)ethyl acetate.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate.

- BOC Sciences. (n.d.). CAS 6301-56-0 Ethyl 4-biphenylcarboxylate.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

- The Good Scents Company. (n.d.). 2-(4-hydroxyphenyl) ethyl acetate.

- Santa Cruz Biotechnology. (n.d.). Ethyl 4′-hydroxy-4-biphenylcarboxylate.

- Tu, M., et al. (2006). Synthesis of novel liquid crystal compounds and their blood compatibility as anticoagulative materials.

- National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.

- The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry.

- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

- ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.

- ResearchGate. (n.d.). Synthesis, crystal structure and antitumor activities of ethyl (R)-2-(biphenyl-4-carbonyl)-2, 3, 4, 9- tetrahydro-1H-pyrido[3, 4-b]indole-1-carboxylate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [mfa.gov.by]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate I CAS#: 50670-76-3 I 4-O-sulfamoyl-4-biphenyl based compound I InvivoChem [invivochem.com]

- 9. PubChemLite - this compound (C15H14O3) [pubchemlite.lcsb.uni.lu]

- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis of novel liquid crystal compounds and their blood compatibility as anticoagulative materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.ca [fishersci.ca]

- 16. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Spectral Analysis of Ethyl 4'-hydroxy-4-biphenylcarboxylate

This guide provides an in-depth technical overview of the spectroscopic characterization of Ethyl 4'-hydroxy-4-biphenylcarboxylate, a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound (CAS No: 50670-76-3) is a biphenyl derivative featuring both a phenol and an ethyl ester functional group.[2] Its molecular structure, C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol , makes it a valuable building block in organic synthesis.[2] Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Below is the chemical structure of this compound:

Sources

An In-depth Technical Guide to the Melting Point of Ethyl 4'-hydroxy-4-biphenylcarboxylate

Abstract: This technical guide provides a comprehensive analysis of the melting point of Ethyl 4'-hydroxy-4-biphenylcarboxylate (CAS 50670-76-3), a critical physical constant for its identification, purity assessment, and application in pharmaceutical and materials science. The document outlines a rigorous, field-proven protocol for melting point determination using the capillary method, grounded in fundamental physicochemical principles. It delves into the causality behind each experimental step, establishing a self-validating methodology. Furthermore, this guide discusses key factors influencing measurement accuracy, such as sample purity, polymorphism, and instrumental parameters, to empower researchers in drug development and chemical synthesis with the expertise to generate reliable and reproducible data.

Introduction: The Significance of a Sharp Melting Point

This compound is a versatile intermediate compound utilized in the synthesis of pharmaceuticals, specialty polymers, and cosmetic agents.[1] Its biphenyl structure provides a stable and reactive scaffold, making it a valuable building block in diverse chemical applications.[1] For researchers and drug development professionals, the melting point is more than a mere physical property; it is a primary indicator of both identity and purity.

A pure, crystalline solid melts at a distinct and sharp temperature range, typically less than 2°C.[2] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[3][4] Therefore, an accurate determination of the melting point of this compound serves two primary functions:

-

Identity Verification: Confirming that a synthesized or procured batch of the compound is indeed the correct substance by comparing its melting point to the established literature value.

-

Purity Assessment: Gauging the level of purity. A broad or depressed melting range is a clear indication of contaminants, necessitating further purification steps like recrystallization.

This guide establishes the definitive melting point of this compound and provides a detailed, self-validating protocol for its experimental verification.

Physicochemical Data Summary

All available quantitative data for this compound is summarized below. The consistency across multiple, independent suppliers underscores the reliability of the reported melting point range.

| Property | Value | Source(s) |

| Chemical Name | This compound | PubChem[5], Sigma-Aldrich[4] |

| Synonyms | Ethyl 4-(4-hydroxyphenyl)benzoate | ChemicalBook[6], Chem-Impex[1] |

| CAS Number | 50670-76-3 | Sigma-Aldrich[4], PubChem[5] |

| Molecular Formula | C₁₅H₁₄O₃ | Chem-Impex[1], PubChem[5] |

| Molecular Weight | 242.27 g/mol | Sigma-Aldrich[4], PubChem[5] |

| Melting Point | 142-144 °C (decomposes) | Chem-Impex[1], Sigma-Aldrich[4], ChemicalBook[2][6] |

| Appearance | Off-white to slightly yellow powder/solid | Chem-Impex[1], Sigma-Aldrich[4] |

Note: The notation "(dec.)" indicates that the substance decomposes at or near its melting point. This is an important visual cue to observe during the experiment.

The Principle of Melting Point Depression

From a thermodynamic standpoint, melting occurs when a substance's solid and liquid phases are in equilibrium. For a pure substance, this equilibrium is established at a single temperature. However, when an impurity is introduced, the entropy of the liquid phase increases, while the solid phase, being a pure crystal of the main component, remains unchanged. This change in the system's thermodynamics results in a lower temperature required to achieve equilibrium, a phenomenon known as melting point depression. As the main compound melts, the impurity concentration in the remaining solid increases, further depressing the melting point and leading to the characteristic broad melting range of an impure sample.[3]

Experimental Protocol: Capillary Melting Point Determination

The following protocol describes a self-validating system for determining the melting point of this compound. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process. This method is the standard technique recognized by major pharmacopeias.[7]

Pre-Protocol: Sample Purification via Recrystallization

Causality: The validity of a melting point measurement is contingent on the purity of the sample. If the initial sample is known or suspected to be impure (e.g., from a crude reaction mixture), purification is mandatory. Recrystallization is the most effective method for purifying solid organic compounds.[8][9] It leverages differences in solubility between the compound and its impurities in a given solvent at different temperatures.

Methodology:

-

Solvent Selection: Choose a suitable solvent. For an aromatic ester like this compound, solvents such as toluene, ethanol, or a mixed solvent system like toluene/petroleum ether are appropriate.[10] The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate, adding more solvent dropwise until the solid just dissolves completely.

-

Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly and without disturbance to room temperature. Slow cooling is critical for the formation of a pure, well-ordered crystal lattice that excludes impurities.[11] The solution can then be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[9]

-

Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting range.[6]

Melting Point Measurement Workflow

The workflow for determining the melting point is a systematic process designed to achieve high accuracy.

Caption: Workflow for Accurate Melting Point Determination.

Detailed Step-by-Step Protocol

-

Sample Preparation (Self-Validation Checkpoint 1):

-

Action: Grind a small amount of the purified, dry this compound into a fine powder.[12]

-

Causality: A fine powder ensures uniform heat distribution throughout the sample, preventing different parts from melting at different temperatures.

-

Action: Load the sample into a glass capillary tube (one end sealed) to a height of 2-3 mm.[5][6] Pack the sample tightly by tapping the tube or dropping it through a longer glass tube.[6][12]

-

Causality: A sample height greater than 3 mm will create a temperature gradient within the sample itself, leading to an artificially broad melting range.[6] Poor packing can cause the sample to shrink upon heating, which can be mistaken for the onset of melting.[6]

-

-

Rough Melting Point Determination:

-

Action: Place the loaded capillary into the melting point apparatus. Heat the sample rapidly, at a rate of 5-10°C per minute, and note the approximate temperature at which it melts.[5]

-

Causality: This preliminary run saves significant time. An accurate measurement requires slow heating, which is impractical over a wide temperature range. This step quickly identifies the region of interest.

-

-

Accurate Melting Point Determination (Self-Validation Checkpoint 2):

-

Action: Allow the apparatus to cool to at least 15°C below the rough melting point.[5][6] Use a fresh, newly packed capillary tube for the accurate measurement.

-

Causality: Re-solidifying a melted sample can sometimes lead to the formation of a different crystal structure (polymorph) or decomposition products, which would alter the subsequent melting point. Always use a fresh sample.

-

Action: Heat the new sample at a slow, controlled rate of 1-2°C per minute.[2][5]

-

Causality: This is the most critical step for accuracy. A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium.[13] Heating too quickly is the most common source of error, causing the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.[3]

-

Action: Record two temperatures:

-

Causality: Reporting a range rather than a single point provides more information. The width of the range (T2 - T1) is a direct indicator of purity.

-

-

Data Reporting and Validation:

-

Action: Report the result as a melting range (T1 - T2).

-

Self-Validation: For a highly pure sample of this compound, the observed range should be sharp (≤ 2°C) and fall within the literature value of 142-144°C. A range wider than 2°C or a value significantly below 142°C suggests the presence of impurities, and further purification is warranted.

-

Advanced Considerations for Scientific Integrity

Crystalline Polymorphism

Concept: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. This is a critical consideration in the pharmaceutical industry, where an unintended polymorph can affect a drug's efficacy. Biphenyl derivatives are known to exhibit polymorphism, where different crystal packing arrangements can arise.[14][15]

Implications for this compound: While specific polymorphic studies on this exact ester are not widely published, its biphenyl structure suggests that different crystallization conditions (e.g., solvent, cooling rate) could potentially lead to different crystalline forms. If an experimental melting point is sharp but consistently different from the literature value, the possibility of having isolated a different polymorph should be considered. Advanced characterization techniques like X-ray diffraction (XRD) would be required for confirmation.

Instrument Calibration

Trustworthiness: The trustworthiness of any measurement relies on the calibration of the instrument. Laboratory thermometers and automated melting point apparatus can have inaccuracies.[2] To ensure authoritative grounding, the apparatus should be periodically calibrated using certified melting point standards with known, sharp melting points (e.g., benzophenone, 48.5°C; caffeine, 236°C). A calibration curve should be generated to apply correction factors to any measured values.

Safety & Handling

Based on available safety data, this compound requires careful handling.

-

Hazard Classification: Irritant.[16]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[17]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[16][17]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17]

-

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

The melting point of this compound is reliably established at 142-144 °C (dec.) . This guide has provided a comprehensive framework for the accurate and reproducible determination of this value. By understanding the causality behind the experimental protocol—from sample purification and preparation to the critical importance of a slow heating rate—researchers can establish a self-validating system. Adherence to this methodology, combined with an awareness of advanced factors like polymorphism and instrument calibration, ensures the highest level of scientific integrity. This approach empowers scientists and drug development professionals to use the melting point not just as a number, but as a powerful tool for identity confirmation and purity validation in their critical work.

References

-

Kintek Solution. (n.d.). What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab. Retrieved from Kintek Solution. [Link]

-

Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from Analytical Testing Labs. [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from J&K Scientific LLC. [Link]

-

University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved from University of Toronto, Department of Chemistry. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab Canada. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from Chemistry LibreTexts. [Link]

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from Unacademy. [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from The Ministry of Health, Labour and Welfare. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from UCI Department of Chemistry. [Link]

-

LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Biphenyl conformations. Scientific Diagram. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Recrystallization1. Retrieved from UCSD Department of Chemistry and Biochemistry. [Link]

-

University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from UMass Lowell. [Link]

-

Brock, W. H. (n.d.). Melting Point Apparatus. Oesper Museum Booklets. Retrieved from University of Cincinnati. [Link]

-

Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

-

Brock, C. P., & Dunitz, J. D. (1982). Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(8), 2218-2228. [Link] (Note: Direct link to the specific article is not available, linking to the journal page)

Sources

- 1. chemimpex.com [chemimpex.com]